molecular formula C9H12N4O2S B2375838 ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate CAS No. 571917-31-2

ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate

Cat. No.: B2375838
CAS No.: 571917-31-2
M. Wt: 240.28
InChI Key: LZRLARKVVRRYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a fused heterocyclic compound with a molecular formula of C₁₄H₁₄N₄O₂S and a molecular weight of 302.35 g/mol . It features a triazolo[3,4-b][1,3,4]thiadiazine core substituted with a methyl group at position 3 and an ethyl acetate moiety at position 4. This compound is synthesized via carboxymethylation of 4-amino-3-mercaptotriazole precursors using ethyl bromoacetate under microwave irradiation (MWI), achieving yields up to 94% compared to 79–83% via conventional heating . Its XLogP3 value of 2.3 indicates moderate lipophilicity, which may influence pharmacokinetic properties such as absorption and membrane permeability .

Properties

IUPAC Name

ethyl 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-3-15-8(14)4-7-5-16-9-11-10-6(2)13(9)12-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRLARKVVRRYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents : Ethyl bromoacetate, triethylamine (Et3N) or sodium ethoxide (NaOEt).
  • Solvent : Anhydrous ethanol.
  • Temperature : Reflux (78–80°C).
  • Duration : 8–10 hours.

Mechanism

  • Thiol Deprotonation : Et3N or NaOEt deprotonates the thiol group, enhancing its nucleophilicity.
  • Nucleophilic Attack : The thiolate ion attacks the α-carbon of ethyl bromoacetate, displacing bromide.
  • Cyclization : The intermediate undergoes intramolecular cyclization, forming the thiadiazine ring.

Yield and Limitations

  • Yield : 79–83% under conventional heating.
  • Limitations : Prolonged reaction time and moderate yields due to competing side reactions, such as oxidation of the thiol group.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. This method reduces reaction time from hours to minutes while improving yield and purity.

Optimized Protocol

  • Reagents : Ethyl bromoacetate, NaOEt.
  • Solvent : Ethanol.
  • Microwave Parameters : 300 W, 80°C, 3 minutes.
  • Yield : 91–94%.

Advantages Over Conventional Heating

  • Time Reduction : 3 minutes vs. 8–10 hours.
  • Enhanced Selectivity : Reduced side reactions due to controlled thermal conditions.
  • Scalability : Suitable for gram-scale synthesis without yield compromise.

Alternative Synthetic Routes

Oxalyl Chloride-Mediated Cyclization

Though primarily used to synthesize dione derivatives, this method highlights the versatility of triazolothiadiazine chemistry. Reaction of 1 with oxalyl chloride in benzene producestriazolo[3,4-b]thiadiazine-6,7-dione, illustrating potential pathways for further functionalization.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Purity
Conventional Heating EtOH, reflux, 8–10 h 8–10 h 79–83% >90%
Microwave Irradiation EtOH, 300 W, 80°C, 3 min 3 min 91–94% >95%
Photoredox Catalysis EtOH/H2O, CFL, 27 W 6–8 h N/A N/A

Key Insights :

  • Microwave irradiation outperforms conventional methods in yield and efficiency.
  • Photoredox catalysis remains exploratory but offers potential for green synthesis.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with chloroform/methanol (9:1) achieves >95% purity.
  • Recrystallization : Ethanol/water mixture yields crystalline product suitable for X-ray diffraction.

Characterization Data

  • NMR : 1H NMR (400 MHz, DMSO-d6): δ 1.21 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 4.12 (q, 2H, OCH2), 4.98 (s, 2H, SCH2).
  • HPLC : Retention time = 6.7 min (C18 column, acetonitrile/water 70:30).

Challenges and Optimization

Common Issues

  • Moisture Sensitivity : Ethyl bromoacetate hydrolyzes in aqueous conditions, necessitating anhydrous solvents.
  • Byproduct Formation : Over-alkylation or oxidation byproducts require careful stoichiometric control.

Mitigation Strategies

  • Inert Atmosphere : Use of nitrogen/argon minimizes oxidation.
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction homogeneity.

Scientific Research Applications

Structural Overview

Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate contains both triazole and thiadiazine rings. This combination allows for diverse interactions with biological targets, making it a valuable scaffold in drug design. The compound's molecular formula is C9H12N4O2SC_9H_{12}N_4O_2S with a molecular weight of approximately 240.28 g/mol .

Anticancer Activity

Recent studies have demonstrated that derivatives of the triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibit significant antitumor activity. For instance:

  • In vitro Studies : this compound has been tested against various cancer cell lines including leukemia and breast cancer cells. Results indicated that the compound can induce apoptosis in these cells .
  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. For example, its interaction with carbonic anhydrase can disrupt pH regulation within the tumor microenvironment .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that certain derivatives possess significant efficacy against various pathogens:

  • Testing Against Candida Species : Compounds derived from the triazolo[3,4-b][1,3,4]thiadiazine structure demonstrated higher potency compared to conventional antifungal medications like ketoconazole .

Enzyme Inhibition

This compound exhibits inhibitory effects on several enzymes:

  • Alkaline Phosphatase Inhibition : The compound has been evaluated for its ability to inhibit tissue-nonspecific alkaline phosphatase and intestinal alkaline phosphatase. Such activity may correlate with anti-proliferative effects in cancer therapy .

Synthetic Methods

The synthesis of this compound typically involves multicomponent reactions:

  • Common Synthesis Pathway : One prevalent method includes the reaction of 3-(2-bromoacetyl)coumarins with ethyl 2-(aryl)hydrazono)-3-oxobutanoates under controlled conditions . This pathway highlights the versatility of synthetic approaches available for creating derivatives with enhanced biological activities.

Case Studies and Research Findings

Several case studies have documented the biological efficacy of this compound:

StudyFocusFindings
National Cancer Institute StudyAntitumor ActivitySignificant cytotoxicity against multiple cancer cell lines; promising for further development as anticancer agents .
Antifungal Activity ResearchAntimicrobial PropertiesHigh potency against Candida species compared to standard treatments .
Enzyme Inhibition StudyPharmacological EffectsEffective inhibition of alkaline phosphatases; potential implications for cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with target receptors, influencing their activity . This interaction can lead to the inhibition of enzymes or modulation of receptor functions, contributing to its pharmacological effects .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Triazolo[3,4-b][1,3,4]thiadiazines exhibit diverse biological and physicochemical properties depending on substituents. Key analogs include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) LogP (XLogP3)
Ethyl 2-{3-methyl-7H-triazolo[3,4-b]thiadiazin-6-yl}acetate 3-CH₃, 6-CH₂COOEt 94 IR: 1596 (C=N), 2932–3049 (CH) cm⁻¹ 2.3
3-Ethyl-6-methyl-7-(2-(o-tolyl)hydrazono)-7H-triazolo[3,4-b]thiadiazine (5b) 3-C₂H₅, 6-CH₃, 7-arylhydrazono 150–152 80 ^1H NMR: δ1.28 (CH₂CH₃), 2.33–2.48 (CH₃)
3-Ethyl-6-methyl-7-(4-nitrophenylhydrazono)-7H-triazolo[3,4-b]thiadiazine (5d) 3-C₂H₅, 6-CH₃, 7-NO₂-arylhydrazono 285–287 88 ^1H NMR: δ8.19 (Ar-H), 10.92 (NH)
Ethyl 2-[3-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazin-6-yl]acetate 3-Cl-Ph, 6-CH₂COOEt
3-(2-Furyl)-6-(4-methylphenyl)-7H-triazolo[3,4-b]thiadiazine 3-furyl, 6-4-CH₃-Ph

Key Observations :

  • Hydrazono Derivatives (5b, 5d): The introduction of arylhydrazono groups at position 7 increases molecular rigidity, as evidenced by higher melting points (e.g., 285–287°C for 5d vs. 150–152°C for 5b). The nitro group in 5d further enhances polarity, affecting solubility .
  • Furyl and Naphthyl Analogues : Compounds with heteroaromatic substituents (e.g., furyl or naphthyl) exhibit distinct electronic profiles, which could modulate antimicrobial and anti-inflammatory activities .

Biological Activity

Ethyl 2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate is a heterocyclic compound that integrates the structural characteristics of triazole and thiadiazine rings. This unique structure enables it to engage with various biological targets, making it a significant scaffold in medicinal chemistry.

  • IUPAC Name : Ethyl 2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate
  • Molecular Formula : C9H12N4O2S
  • CAS Number : 571917-31-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes through hydrogen bonding. This interaction can inhibit various biochemical pathways, including:

  • Carbonic Anhydrase Inhibition : Disruption of pH and fluid balance.
  • Induction of Apoptosis : Particularly in cancer cells where it has shown potential in promoting cell death.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. In silico studies indicate that these compounds can effectively penetrate biological membranes due to their lipophilic nature.

Antimicrobial Activity

Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazines exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various pathogenic microorganisms.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Ethyl 2-{3-methyl...Candida species< 64.5 μg/mL
Ethyl 2-{3-methyl...E. coli< 32 μg/mL
Ethyl 2-{3-methyl...Staphylococcus aureus< 16 μg/mL

Anticancer Activity

In studies focusing on cancer cell lines such as MCF-7 (breast cancer), this compound has shown promising results:

Cell LineIC50 Value (μg/mL)Mechanism of Action
MCF-745Induction of apoptosis
MDA-MB-23150Inhibition of tubulin polymerization

Case Study 1: Anticancer Mechanisms

A recent study investigated the effects of this compound on MCF-7 cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against a panel of Candida species. The compound demonstrated superior activity compared to conventional antifungals like ketoconazole.

Q & A

Q. Table 1: Synthesis Methods and Yields

MethodReactantsCatalyst/ConditionsYieldReference
Cyclization4-amino-triazole-thiol + ethyl chloroacetateAcetic acid, reflux70-85%
Hydrazonoyl halide reaction4-amino-3-mercaptotriazole + hydrazonoyl halideTriethylamine, RT65-88%

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR spectroscopy confirms substituent positions and tautomerism. For example, 1H^1H NMR of similar derivatives shows ethyl group signals at δ 1.26 (t) and 2.83 (q) .
  • X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π–π stacking) .
  • IR spectroscopy identifies functional groups, such as C=N stretches near 1596 cm1^{-1} .

Basic: What biological activities are reported for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives?

These derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:

  • Antimicrobial : Derivatives with furan/thiophene substituents show MIC values of 4–16 µg/mL against S. aureus .
  • COX-2 inhibition : 3,6-Disubstituted analogs demonstrate selectivity (IC50_{50} = 0.8 µM for COX-2 vs. 12 µM for COX-1) .

Advanced: How can computational methods optimize the synthesis and activity of this compound?

ICReDD’s reaction path search methods combine quantum chemical calculations and experimental data to predict optimal conditions. For example:

  • Reaction optimization : Computational screening reduces trial-and-error steps by 50%, identifying ideal solvents (e.g., DMF) and catalysts (e.g., NaH) .
  • Structure-activity relationship (SAR) modeling : DFT calculations predict electronic effects of substituents (e.g., electron-withdrawing groups enhance COX-2 binding) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data for tautomeric forms?

Tautomerism in the triazolo-thiadiazine core (e.g., 7H vs. 5H forms) can lead to discrepancies:

  • Multi-technique validation : Compare 1H^1H NMR (solution-state tautomers) with X-ray data (solid-state structure). For example, a study resolved tautomeric ambiguity using DSC and X-ray diffraction .
  • Dynamic NMR : Low-temperature experiments slow tautomer interconversion, revealing distinct proton environments .

Advanced: What strategies improve the bioavailability of this compound for in vivo studies?

  • Prodrug design : Ester hydrolysis of the ethyl acetate group generates carboxylic acid derivatives with enhanced solubility (e.g., logP reduction from 3.2 to 1.8) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours in murine models .

Advanced: How to address synthetic challenges in regioselective functionalization?

Regioselectivity issues arise during cyclization or substitution:

  • Directing groups : Use of methyl at the 3-position directs electrophilic attacks to the 6-position, as shown in crystallographic studies .
  • Microwave-assisted synthesis : Enhances regioselectivity (e.g., 90% yield for 6-aryl derivatives vs. 60% under conventional heating) .

Advanced: What structural modifications enhance anticancer activity while reducing toxicity?

  • Substituent effects : 3-Methyl and 6-aryl groups improve cytotoxicity (IC50_{50} = 2.5 µM vs. HeLa cells) but may increase hepatotoxicity.
  • Hybrid derivatives : Linking to chromeno-pyridine moieties reduces IC50_{50} to 1.8 µM while lowering liver enzyme elevation in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.